methyl 5-[(E)-2-[4-chloro-3-(2,6-dichlorophenyl)-[1,2]oxazolo[4,5-c]pyridin-7-yl]ethenyl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate
Description
This compound is a structurally complex heterocyclic molecule featuring:
- Two 1,2-oxazole rings: One substituted with a methyl carboxylate group at position 4 and a 2,6-dichlorophenyl group at position 2. The second oxazole is fused into an oxazolo[4,5-c]pyridine scaffold.
- Halogenation: Three chlorine atoms—two on each 2,6-dichlorophenyl substituent and one at position 4 of the oxazolo-pyridine ring.
- Ethenyl linker: An (E)-configured ethenyl bridge connecting the two heterocyclic systems.
Its halogen-rich structure implies possible applications in targeting enzymes or receptors sensitive to electrophilic interactions, such as kinase inhibitors or ferroptosis inducers (FINs) .
Properties
IUPAC Name |
methyl 5-[(E)-2-[4-chloro-3-(2,6-dichlorophenyl)-[1,2]oxazolo[4,5-c]pyridin-7-yl]ethenyl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H12Cl5N3O4/c1-35-25(34)19-16(36-32-21(19)17-12(26)4-2-5-13(17)27)9-8-11-10-31-24(30)20-22(33-37-23(11)20)18-14(28)6-3-7-15(18)29/h2-10H,1H3/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIRPCJCCGLCZKK-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(ON=C1C2=C(C=CC=C2Cl)Cl)C=CC3=CN=C(C4=C3ON=C4C5=C(C=CC=C5Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=C(ON=C1C2=C(C=CC=C2Cl)Cl)/C=C/C3=CN=C(C4=C3ON=C4C5=C(C=CC=C5Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H12Cl5N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
595.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 5-[(E)-2-[4-chloro-3-(2,6-dichlorophenyl)-[1,2]oxazolo[4,5-c]pyridin-7-yl]ethenyl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple heterocyclic rings and chlorinated phenyl groups. The presence of oxazole and pyridine moieties suggests potential interactions with biological targets such as enzymes and receptors.
Antimicrobial Activity
Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing oxazole and pyridine rings have shown activity against various bacterial strains. In studies involving related compounds, moderate to strong antibacterial activity was observed against Salmonella typhi and Bacillus subtilis .
| Compound | Target Bacteria | Activity Level |
|---|---|---|
| Methyl 5-[(E)-... | Salmonella typhi | Moderate to Strong |
| Methyl 5-[(E)-... | Bacillus subtilis | Moderate to Strong |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in the context of acetylcholinesterase (AChE) and urease inhibition. Compounds with similar oxazole structures have demonstrated strong inhibitory effects against these enzymes. For example, studies show that certain derivatives can effectively inhibit AChE, which is crucial in the treatment of neurodegenerative diseases .
The mechanisms through which methyl 5-[(E)-...] exerts its biological effects are likely multifaceted:
- Binding Interactions : Molecular docking studies suggest that the compound may interact with key amino acid residues in target proteins, influencing their activity.
- Inhibition of Protein Dimerization : Similar compounds have been shown to inhibit protein-protein interactions critical for cellular signaling pathways . This could be relevant for its potential anticancer properties.
Study 1: Antibacterial Efficacy
A recent study synthesized a series of oxazole derivatives and evaluated their antibacterial efficacy. The results indicated that compounds with chlorinated phenyl groups exhibited enhanced activity against Gram-positive bacteria compared to their non-chlorinated counterparts .
Study 2: Enzyme Inhibition Profile
Another investigation focused on the enzyme inhibition profile of related compounds. It was found that certain derivatives significantly inhibited urease activity, suggesting potential applications in treating conditions like kidney stones .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s closest structural analog, methyl 3-(2,6-dichlorophenyl)-5-[(E)-2-(phenylamino)ethenyl]-1,2-oxazole-4-carboxylate (CAS 303987-46-4), shares key features but differs critically in substitution patterns:
Key Differences and Implications
Electrophilic Reactivity : The target compound’s additional chlorine atoms and fused oxazolo-pyridine system may enhance binding to cysteine-rich targets (e.g., GPX4 in ferroptosis pathways) compared to the less halogenated analog .
Solubility and Stability : Higher molecular weight and chlorine content likely reduce aqueous solubility, necessitating formulation optimization for in vivo applications.
Synthetic Complexity : The fused oxazolo-pyridine ring introduces synthetic challenges, such as regioselective halogenation and stereochemical control during ethenyl bridge formation.
Research Findings on Analogous Compounds
- Kinase Inhibition : The CAS 303987-46-4 analog is linked to kinase inhibitor development, suggesting the target compound could be modified for similar applications with improved potency due to enhanced halogen interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
